Glyceryl Dibehenate vs. Precirol® ATO 5: Superior Sustained Release of Water-Soluble Drugs
In a comparative study of lipidic matrix tablets for the sustained release of the water-soluble model drug theophylline, formulations based on Compritol® 888 ATO (glyceryl dibehenate) demonstrated a superior release-retardant effect. Compritol® 888 ATO was reported to show the 'best sustained release' profile when directly compared to tablets prepared with alternative lipid excipients, Precirol® ATO 5 (glyceryl palmitostearate) and Dynasan® 114 (trimyristin) [1].
| Evidence Dimension | Relative Sustained Release Performance for Theophylline |
|---|---|
| Target Compound Data | Glyceryl dibehenate (Compritol 888 ATO) |
| Comparator Or Baseline | Glyceryl palmitostearate (Precriol ATO 5) |
| Quantified Difference | Qualitatively reported as 'best' sustained release |
| Conditions | Matrix tablets containing theophylline as a model water-soluble drug. |
Why This Matters
This provides a direct, head-to-head performance benchmark, guiding the formulator to glyceryl dibehenate as the more effective lipid for retarding release of water-soluble APIs in oral solid dosage forms.
- [1] Devi, R., et al. (2020). Comparison of Release Retardant Effect of Some Novel Lipids by Formulating Sustained Release Tablet of BCS Class 1 Drug. As cited in Semantic Scholar. View Source
